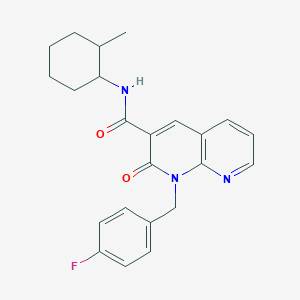

1-(4-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core substituted with a carboxamide group at position 2. The 4-fluorobenzyl moiety at position 1 introduces electron-withdrawing effects, while the 2-methylcyclohexyl group on the carboxamide nitrogen contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h4,6,8-13,15,20H,2-3,5,7,14H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMPZXJUQIGEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.

- Molecular Formula : C23H24FN3O2

- Molecular Weight : 393.5 g/mol

- CAS Number : 942010-61-9

Antimicrobial Activity

1,8-naphthyridine derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that these compounds can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For instance, derivatives have been reported to potentiate the effects of norfloxacin and ofloxacin against various pathogens, including E. coli and S. aureus .

Anticancer Activity

Research has highlighted the anticancer potential of naphthyridine derivatives. The compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The mechanism often involves targeting specific signaling pathways associated with cancer progression .

Anti-inflammatory and Analgesic Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit key inflammatory mediators, contributing to pain relief and reduction of inflammation in models of acute and chronic inflammation .

Neurological Applications

Naphthyridine derivatives have been investigated for their neuroprotective effects. They show promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for research into their use in conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A study conducted on various 1,8-naphthyridine derivatives demonstrated that the compound significantly inhibited bacterial growth at low concentrations. The study utilized a series of assays to evaluate its effectiveness against resistant strains, showing a notable increase in efficacy when combined with traditional antibiotics .

Study 2: Anticancer Activity

In vitro studies revealed that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound compared to controls. This suggests a potential role as an anticancer agent .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It appears to affect various signaling pathways that regulate inflammation and apoptosis.

- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

*Estimated based on structural similarity to analogs.

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-fluorobenzyl group provides moderate electron withdrawal compared to the stronger electron-withdrawing 4-chlorobenzyl in 5a4 .

- Steric Effects : The 2-methylcyclohexyl group in the target compound offers less steric hindrance than the adamantyl group in compound 67 but more than the cyclohexyl in 5b1 .

- Lipophilicity : The chloroalkyl chain in FG160a likely increases logP compared to the target compound’s fluorobenzyl group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from analogous compounds (e.g., 5a4 and 5b1).

Key Observations:

- Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 5a4, 5b1) range between 180–210°C, suggesting moderate crystallinity .

- Spectral Data : The IR and NMR profiles align with the 1,8-naphthyridine core and carboxamide functionality, with shifts influenced by substituents (e.g., fluorine vs. chlorine in 5a4) .

Pharmacological Activity (Inferred from Analogs)

- CB2 Receptor Agonism: FG160a () and compound 53 () demonstrate cannabinoid CB2 receptor selectivity, suggesting the target compound may share this activity due to structural similarity .

- Antimicrobial Potential: Analogs like 5a4 and 5b1 () were synthesized for antibacterial studies, though specific data are unavailable .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 1,8-naphthyridine-3-carboxylic acid derivatives with substituted benzylamines and cyclohexylamines under reflux conditions. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or ethanol with glacial acetic acid is preferred for amide bond formation, achieving yields of 55–76% .

- Temperature control : Heating to 50–90°C ensures complete cyclization and minimizes side products. For example, reflux in ethanol with acetic acid (5% v/v) at 80°C for 6 hours yielded 67% of a structurally analogous compound .

- Catalysis : Phosphorus oxychloride (POCl₃) enhances carboxyl activation in DMF, critical for forming the naphthyridine core .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?

A multi-technique approach is essential:

- 1H/13C NMR : Aromatic protons (δ 7.15–9.19 ppm) and carbonyl groups (C=O at ~1686 cm⁻¹ in IR) confirm the naphthyridine backbone and substituents .

- Mass spectrometry : High-resolution MS (m/z 423–424 for Cl/CH₃ analogs) validates molecular weight .

- Elemental analysis : Carbon (62.28% calc.) and nitrogen (9.90% calc.) content must match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can molecular docking studies guide the rational design of analogs with improved target binding?

Docking protocols involve:

- Protein preparation : Use crystallographic structures (e.g., kinases or enzymes) with resolved active sites.

- Ligand optimization : Parameterize the compound’s 4-fluorobenzyl and 2-methylcyclohexyl groups for flexible docking. Analogs with bulkier substituents (e.g., 4-chlorobenzyl) showed enhanced hydrophobic interactions in similar studies .

- Scoring functions : Compare binding energies (ΔG) to prioritize analogs. For example, 1,8-naphthyridines with morpholine substituents exhibited 2–3× higher inhibitory activity in enzyme assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Systematic approaches include:

- Substituent effect analysis : Compare electronic (e.g., F vs. Cl) and steric (e.g., methylcyclohexyl vs. phenyl) impacts on bioactivity. Fluorine’s electronegativity may enhance metabolic stability but reduce target affinity in some cases .

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to differentiate potency variations. For example, 4-fluorobenzyl analogs showed a 10–20% activity drop compared to chlorobenzyl derivatives in cytotoxicity assays .

- Statistical modeling : Apply QSAR to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How do polymorphism and crystallinity affect the compound’s stability in formulation studies?

- Crystallization screening : Use solvents like ethanol or DMF/water mixtures to isolate stable polymorphs. Thermal analysis (DSC/TGA) of a related compound revealed a high melting point (>300°C), indicating thermal stability .

- XRPD : Monitor batch-to-batch consistency; amorphous forms may require lyophilization for long-term storage .

Q. What analytical strategies ensure purity (>98%) in bulk synthesis?

- HPLC : Utilize C18 columns with acetonitrile/water gradients (70:30 v/v) and UV detection at 254 nm. Retention times for naphthyridine analogs range from 8–12 minutes .

- Recrystallization : Ethanol/water (3:1) achieves >99% purity for gram-scale batches .

Q. How can in silico models predict solubility and permeability for preclinical development?

- Solubility : Employ COSMO-RS or Abraham descriptors. LogP values ~2.5 (calculated for chloro analogs) suggest moderate hydrophobicity, requiring solubilizers like cyclodextrins .

- Permeability : PAMPA assays or Caco-2 models align with computed membrane permeability (e.g., −5.2 log cm/s for similar compounds) .

Methodological Challenges

Q. How to address low yields in large-scale amide coupling reactions?

- Stepwise activation : Pre-activate the carboxylic acid with POCl₃ before adding the amine, reducing side reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields .

Q. What protocols validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stabilization at 50–60°C .

- Fluorescence polarization : Track displacement of a fluorescent probe (e.g., FITC-labeled inhibitors) in live cells .

Q. How to mitigate oxidative degradation during storage?

- Excipient screening : Add antioxidants like ascorbic acid (0.1% w/v) in lyophilized formulations.

- Packaging : Use amber vials under nitrogen to block light and oxygen, extending shelf life to >24 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.